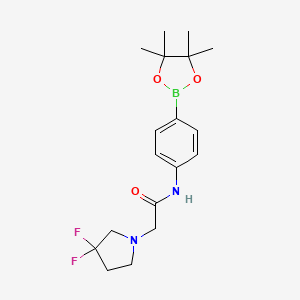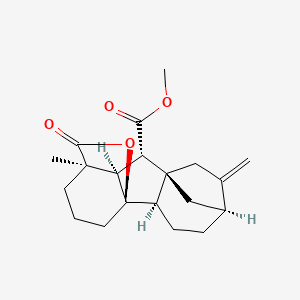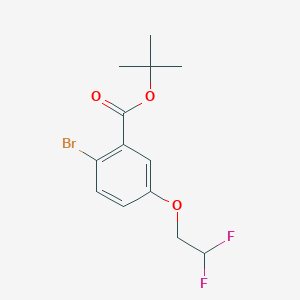
3-Ethyl-2-(1-piperidinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(1-piperidinyl)aniline is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals . The presence of both an aniline and a piperidine moiety in this compound makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(1-piperidinyl)aniline typically involves the reaction of 3-ethyl aniline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with piperidine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed amination reactions is also common in large-scale production . These methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities for various applications.
化学反応の分析
Types of Reactions
3-Ethyl-2-(1-piperidinyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
科学的研究の応用
3-Ethyl-2-(1-piperidinyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-2-(1-piperidinyl)aniline involves its interaction with specific molecular targets and pathways. The piperidine moiety allows the compound to interact with various receptors and enzymes in the body, potentially modulating their activity . This interaction can lead to various pharmacological effects, such as analgesic or anti-inflammatory actions .
類似化合物との比較
Similar Compounds
2-(1-Piperidinyl)aniline: Similar structure but lacks the ethyl group.
3-Methyl-2-(1-piperidinyl)aniline: Similar structure with a methyl group instead of an ethyl group.
4-(1-Piperidinyl)aniline: The piperidine moiety is attached at a different position on the aniline ring.
Uniqueness
3-Ethyl-2-(1-piperidinyl)aniline is unique due to the presence of both an ethyl group and a piperidine moiety, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
3-ethyl-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2/c1-2-11-7-6-8-12(14)13(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10,14H2,1H3 |
InChIキー |
OWIAREMLXMDNKX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)N)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








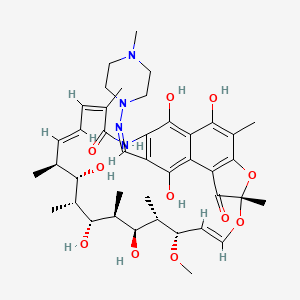
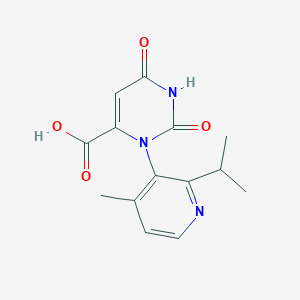
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)

